molecular formula C7H16ClNO B1433974 1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride CAS No. 1795503-60-4

1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B1433974
CAS No.: 1795503-60-4
M. Wt: 165.66 g/mol
InChI Key: RIZWNQKVLWCTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxyethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-6-5-7(8)3-2-4-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZWNQKVLWCTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride in water vs organic solvents

[1][2]

Compound Identity: 1-(2-Methoxyethyl)cyclobutan-1-amine HCl Chemical Class: Primary Amine Hydrochloride / Cyclobutane Derivative Primary Application: Medicinal Chemistry Building Block (Kinase/GPCR scaffolds)[1]

Executive Summary

This compound is a polar, ionic solid.[1] Its solubility profile is dominated by the ionic interaction between the ammonium cation and the chloride anion, heavily modulated by the solvation potential of the methoxyethyl side chain .[2]

  • Water: Highly Soluble (Hydrophilic/Ionic dominance).[1][3][2]

  • Polar Organics (MeOH, DMSO): Soluble to Highly Soluble.[3][2]

  • Non-Polar Organics (Hexane, Toluene): Insoluble.[1][3][2]

  • Chlorinated Solvents (DCM): Sparingly Soluble (highly dependent on moisture content and co-solvents).[1][2]

Critical Insight for Process Development: Unlike simple alkyl amines, the ether oxygen in the methoxyethyl tail provides a secondary hydrogen-bond acceptor site.[1][3][2] This disrupts the crystal lattice energy relative to a pure hydrocarbon analog (e.g., 1-ethylcyclobutan-1-amine), generally enhancing solubility in alcohols and chlorinated solvents .[1]

Physicochemical Characterization & Structural Impact[4]

To understand the solubility behavior without empirical data for every solvent, we analyze the structural vectors driving solvation.[3][2]

Structural FeatureEffect on Solubility
Primary Ammonium (

)
Dominant Driver. Enforces high water solubility via ion-dipole interactions.[1][3] Creates a high lattice energy barrier against non-polar solvents.[1][3][2]
Cyclobutane Ring Lipophilic Vector. Adds steric bulk and moderate lipophilicity (LogP contribution), reducing water solubility slightly compared to acyclic analogs, but insufficient to overcome the salt charge.[2]
Methoxyethyl Group (

)
Solubility Enhancer. The ether oxygen acts as an H-bond acceptor.[1][3] In organic solvents (like DCM or EtOAc), this group recruits solvent molecules, aiding the dissolution of the ion pair.[2]
Predicted Physicochemical Constants
  • pKa (Conjugate Acid): ~10.2 – 10.5 (Typical for

    
    -disubstituted primary amines).[1][3]
    
  • LogP (Free Base): ~1.2 – 1.4 (Moderate lipophilicity).[1][2]

  • LogP (Salt): < 0 (Highly hydrophilic).[1][2]

Detailed Solubility Profile

The following values are predicted ranges based on "Structure-Property Relationships" (SPR) of analogous cyclobutylamine salts.

A. Aqueous Media (Water/Buffers)[1][2][3]
  • Solubility: High (>100 mg/mL) .[1][3][2]

  • Mechanism: Dissociation into hydrated ions.[1][3][2]

  • pH Sensitivity:

    • pH < 9:[1][3] Remains soluble (Ionic form).[1][3][2]

    • pH > 10:[1][3] Converts to Free Base (Oily liquid).[1][3][2] Solubility drops drastically, partitioning into organic phase.[3][2]

  • Common Ion Effect: Solubility decreases significantly in 1M HCl or Brine (NaCl) due to the saturation of counter-ions.[3][2]

B. Polar Organic Solvents[1][2][3][5]
  • Methanol / Ethanol: Soluble (20–50 mg/mL) .[1][3][2]

    • Utility: Ideal for recrystallization.[1][3][2] The ether tail interacts well with the hydroxyl groups of the solvent.[3][2]

  • DMSO / DMF: Very Soluble (>100 mg/mL) .[1][3][2]

    • Utility: Standard solvents for biological assays and stock solutions.[1][3][2]

C. Intermediate Polarity Solvents[1][2]
  • Dichloromethane (DCM): Sparingly Soluble (1–10 mg/mL) .[1][2]

    • Note: While many amine salts are insoluble in DCM, the methoxyethyl group aids "ion-pair solvation," allowing partial solubility.[1][3]

  • Ethyl Acetate / Acetone: Very Low / Insoluble .[1][3][2]

    • Utility: These are excellent antisolvents to precipitate the salt from Methanol or DCM mixtures.[1][3][2]

D. Non-Polar Solvents[1][2]
  • Hexane / Heptane / Toluene: Insoluble (<0.1 mg/mL) .[1][3][2]

    • Utility: Used to wash away non-polar impurities from the solid salt.[3][2]

Experimental Protocol: Determination of Thermodynamic Solubility

As a Senior Scientist, you must validate these predictions. Use this protocol to generate a precise solubility curve.

Reagents & Equipment[1][6]
  • Analyte: 1-(2-Methoxyethyl)cyclobutan-1-amine HCl.

  • Solvents: HPLC Grade Water, MeOH, DCM, Toluene.[3][2]

  • Detection: HPLC-UV (210 nm) or CAD (Charged Aerosol Detector) if UV chromophore is weak.[1][3][2]

Workflow
  • Saturation: Add excess solid (approx. 20 mg) to 0.5 mL of solvent in a glass vial.

  • Equilibration: Shake/vortex at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter.

  • Quantification: Dilute filtrate and analyze via HPLC against a standard curve.

Visualization of Solubility Logic (DOT Diagram)

SolubilityLogicStartStart: 1-(2-Methoxyethyl)cyclobutan-1-amine HClSolventSelectSelect Solvent SystemStart->SolventSelectWaterWater / Buffer (pH < 7)SolventSelect->WaterAlcoholMethanol / EthanolSolventSelect->AlcoholDCMDCM / ChloroformSolventSelect->DCMNonPolarHexane / Toluene / EtOAcSolventSelect->NonPolarResultWaterHigh Solubility(Dissociation)Water->ResultWaterResultAlcModerate Solubility(H-Bonding)Alcohol->ResultAlcResultDCMLow/Variable(Ion Pairing)DCM->ResultDCMResultNonInsoluble(Lattice Energy Dominates)NonPolar->ResultNonAction1Use for: Reaction Medium / Aqueous WorkupResultWater->Action1Action2Use for: RecrystallizationResultAlc->Action2Action3Use for: Precipitation (Antisolvent)ResultNon->Action3

Caption: Decision logic for solvent selection based on the predicted solubility profile of the amine hydrochloride salt.

Implications for Drug Development

A. Synthesis & Purification Strategy
  • Extraction: To isolate the compound from a reaction mixture, basify the aqueous layer to pH > 12 (using NaOH).[2] The compound will convert to the free base and partition efficiently into DCM or MTBE.[2]

  • Salt Formation: To generate the HCl salt, dissolve the free base in dry Diethyl Ether or 1,4-Dioxane and add 4M HCl in Dioxane.[3] The salt will precipitate immediately (Antisolvent effect).[2]

B. Formulation
  • Parenteral (Injectable): The high water solubility makes this salt form ideal for aqueous formulations (Saline/PBS).[1][2]

  • Stability: The hydrochloride salt is significantly more stable to oxidation than the free amine.[3][2] Store in a desiccator, as the methoxyethyl group can make the salt slightly hygroscopic.[3][2]

References

  • PubChem. Compound Summary: (1R,2R)-2-Methoxycyclobutan-1-amine (Free Base Analog).[1][3][4] National Library of Medicine.[1][3][2] Accessed Feb 21, 2026.[2] [Link][1][2][4]

  • Lumen Learning. Properties of Amines: Solubility and Salt Formation. Organic Chemistry II. Accessed Feb 21, 2026.[2] [Link]

  • University of Calgary. Solubility of Organic Compounds: Class B (Amines).[1][3][2] Chemistry LibreTexts.[1][3][2] Accessed Feb 21, 2026.[2] [Link]

A Technical Guide to 1-(2-Methoxyethyl)cyclobutan-1-amine HCl: Availability, Synthesis, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is a paramount objective. Among these, the cyclobutane moiety has emerged as a valuable structural element, offering a unique combination of conformational rigidity and three-dimensionality.[1][2][3] Unlike more flexible acyclic or larger cyclic systems, the puckered conformation of the cyclobutane ring can help to pre-organize appended pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for their biological targets. This inherent structural constraint, coupled with the synthetic accessibility of substituted cyclobutanes, has led to their increasing incorporation into drug candidates.[4] This guide provides a comprehensive overview of 1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride, a versatile building block for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from the data available for the free base and structurally related compounds.

1-(2-Methoxyethyl)cyclobutan-1-amine (Free Base)

PropertyValueSource
CAS Number 1487022-05-8[5]
Molecular Formula C₇H₁₅NO[5]
Molecular Weight 129.20 g/mol
SMILES NC1(CCOC)CCC1

This compound (HCl Salt)

The hydrochloride salt is formed by the protonation of the primary amine with hydrochloric acid. This conversion typically results in a crystalline solid with increased water solubility and stability compared to the free base, making it more amenable for use in biological assays and as a stable precursor in multi-step syntheses.

PropertyInferred ValueJustification
Molecular Formula C₇H₁₆ClNOAddition of HCl to the free base.
Molecular Weight 165.66 g/mol Addition of the molecular weight of HCl (36.46 g/mol ) to the free base.
Physical Form Crystalline solidBased on typical properties of amine hydrochloride salts.[6][7]
Solubility Soluble in water and polar protic solventsThe ionic nature of the salt enhances solubility in polar solvents.
Spectroscopic Characterization (Predicted)

The structural elucidation of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the ethyl group (two triplets), and the cyclobutane ring protons (multiplets). The N-H protons of the ammonium salt would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would display distinct signals for the methoxy carbon, the two carbons of the ethyl group, and the carbons of the cyclobutane ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary ammonium group in the region of 3200-3400 cm⁻¹, C-H stretching of the alkane and methoxy groups around 2850-3000 cm⁻¹, and a C-O stretch for the ether linkage between 1050-1150 cm⁻¹.[8][9]

  • Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the free base (m/z = 129.20) under appropriate ionization conditions.

Availability and Suppliers

As a specialized building block, 1-(2-Methoxyethyl)cyclobutan-1-amine and its hydrochloride salt are available from a select number of chemical suppliers catering to the research and development market.

Suppliers of the Free Base (CAS 1487022-05-8):

SupplierWebsiteNotes
BLDpharmListed as 1-(2-Methoxyethyl)cyclobutan-1-amine.
AmbeedProvides access to documentation such as NMR, HPLC, and LC-MS for the free base.[5]

Availability of the Hydrochloride Salt:

While a specific CAS number for the hydrochloride salt is not readily found in public databases, it is common practice for suppliers of the free base to offer the corresponding salt form upon request. Researchers are advised to contact the suppliers listed above to inquire about the availability of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl.

For context, structurally similar cyclobutane amine hydrochlorides are available from various suppliers, indicating a general accessibility of this class of compounds:

  • (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride (CAS 1807937-89-8)[10]

  • trans-2-methoxycyclobutan-1-amine hydrochloride (CAS 2226828-67-5)[7]

Synthesis and Experimental Protocols

The synthesis of 1-(2-Methoxyethyl)cyclobutan-1-amine would likely proceed through a multi-step sequence, starting from readily available precursors. A plausible and field-proven approach would involve a Grignard reaction with cyclobutanone, followed by further functional group manipulations. Below is a detailed, conceptual protocol based on established methodologies for the synthesis of analogous compounds.[11]

Conceptual Synthetic Pathway

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Conversion to Amine cluster_3 Step 4: Salt Formation 2-bromoethyl methyl ether 2-bromoethyl methyl ether Grignard Reagent Grignard Reagent 2-bromoethyl methyl ether->Grignard Reagent  Mg, THF Mg turnings Mg turnings Mg turnings->Grignard Reagent Grignard Reagent_ref Grignard Reagent Intermediate Alcohol 1-(2-methoxyethyl)cyclobutanol Grignard Reagent_ref->Intermediate Alcohol Cyclobutanone Cyclobutanone Cyclobutanone->Intermediate Alcohol Intermediate Alcohol_ref 1-(2-methoxyethyl)cyclobutanol Final Product 1-(2-Methoxyethyl)cyclobutan-1-amine Intermediate Alcohol_ref->Final Product  e.g., Ritter Reaction or Mitsunobu Reaction followed by reduction Final Product_ref 1-(2-Methoxyethyl)cyclobutan-1-amine HCl_salt 1-(2-Methoxyethyl)cyclobutan-1-amine HCl Final Product_ref->HCl_salt  HCl in Ether

Caption: Conceptual synthetic workflow for 1-(2-Methoxyethyl)cyclobutan-1-amine HCl.

Detailed Step-by-Step Protocol: Synthesis of the Precursor Amine

This protocol is adapted from established procedures for the synthesis of substituted cyclobutanol and cyclobutylamine derivatives.[11]

Step 1: Synthesis of 1-(2-methoxyethyl)cyclobutanol

  • Materials: 2-bromoethyl methyl ether, magnesium turnings, anhydrous tetrahydrofuran (THF), cyclobutanone, saturated aqueous ammonium chloride solution, diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 molar equivalents).

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Add a few drops of 2-bromoethyl methyl ether (1.0 molar equivalent) to initiate the Grignard reaction.

    • Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining 2-bromoethyl methyl ether dissolved in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of cyclobutanone (1.1 molar equivalents) in anhydrous THF dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2-methoxyethyl)cyclobutanol.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Conversion of 1-(2-methoxyethyl)cyclobutanol to 1-(2-Methoxyethyl)cyclobutan-1-amine

This conversion can be achieved through several methods, such as the Ritter reaction or a two-step process involving a Mitsunobu reaction followed by reduction. The Ritter reaction is a direct method for the synthesis of amides from alcohols and nitriles, which can then be hydrolyzed to the corresponding amine.

Step 3: Formation of the Hydrochloride Salt

  • Materials: 1-(2-Methoxyethyl)cyclobutan-1-amine, anhydrous diethyl ether, hydrochloric acid solution in diethyl ether (e.g., 2 M).

  • Procedure:

    • Dissolve the purified 1-(2-Methoxyethyl)cyclobutan-1-amine in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.1 molar equivalents) dropwise with stirring.

    • A precipitate of the hydrochloride salt should form.

    • Continue stirring in the ice bath for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain 1-(2-Methoxyethyl)cyclobutan-1-amine HCl.

Applications in Research and Drug Development

The structural features of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl make it an attractive building block for the synthesis of a wide range of biologically active molecules.

  • Scaffold for Novel CNS Agents: The cyclobutane core can serve as a conformationally restricted isostere for larger or more flexible groups, which can be advantageous in the design of ligands for central nervous system (CNS) targets where precise positioning of pharmacophoric elements is crucial.

  • Probing Hydrophobic Pockets: The methoxyethyl side chain provides a combination of hydrophilicity (ether oxygen) and lipophilicity (ethyl group), which can be exploited to probe the nature of binding pockets in enzymes and receptors.

  • Combinatorial Library Synthesis: The primary amine serves as a versatile handle for the introduction of a wide array of substituents through amide bond formation, reductive amination, or other amine-based chemistries, facilitating the rapid generation of compound libraries for high-throughput screening.

Workflow for Amide Coupling

G Amine_HCl 1-(2-Methoxyethyl)cyclobutan-1-amine HCl Amide_Product Coupled Amide Product Amine_HCl->Amide_Product Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Product Coupling_Reagent e.g., HATU, EDC/HOBt Coupling_Reagent->Amide_Product Base e.g., DIPEA Base->Amide_Product

Sources

Methodological & Application

Incorporating cyclobutane rings into drug scaffolds using methoxyethyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Strategic Incorporation of Cyclobutane Scaffolds in Drug Discovery via Methoxyethyl-Mediated [2+2] Photocycloaddition

Introduction: The Value of Three-Dimensionality in Drug Design

The pursuit of novel chemical matter in drug discovery is increasingly focused on moving beyond flat, sp2-hybridized aromatic systems towards more three-dimensional, sp3-rich scaffolds.[1][2] These complex architectures can provide superior target engagement, enhance selectivity, and improve pharmacokinetic profiles.[3] Among these three-dimensional motifs, the cyclobutane ring has emerged as a powerful building block.[1][4] Its constrained, puckered conformation can lock a molecule into a bioactive shape, serve as a metabolically stable bioisostere for other groups like gem-dimethyl or phenyl rings, and orient pharmacophoric elements into precise vectors in space.[4][5][6]

This guide details a robust and versatile method for synthesizing cyclobutane-containing drug scaffolds using a [2+2] photocycloaddition strategy. Specifically, we will focus on the use of substrates bearing methoxyethyl groups, which can offer advantages in both the synthetic process and the properties of the final compounds.

The Strategic Advantage of the Cyclobutane Moiety

Incorporating a cyclobutane ring into a drug candidate offers several distinct advantages:

  • Conformational Rigidity: The puckered structure of cyclobutane restricts the conformational freedom of a molecule.[3] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[1]

  • Improved Metabolic Stability: The cyclobutane core is chemically robust and can shield metabolically labile sites within a molecule from enzymatic degradation, thereby improving its pharmacokinetic profile.[4][5][6][7]

  • Enhanced Selectivity: The well-defined three-dimensional geometry allows for more precise interactions with a target's binding pocket, which can lead to improved selectivity over off-targets.[3][5]

  • Novel Chemical Space: Cyclobutane scaffolds provide access to unexplored areas of chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.[2][4]

The [2+2] Photocycloaddition Approach

The [2+2] photocycloaddition is arguably the most powerful and frequently utilized method for constructing cyclobutane rings.[8][9][10] This reaction involves the union of two olefin-containing molecules under photochemical activation to form a four-membered ring. The reaction can be initiated by direct UV irradiation of the alkene or, more commonly, through the use of a photosensitizer that facilitates the formation of a reactive triplet state intermediate.[11]

Mechanism: Triplet-Sensitized [2+2] Photocycloaddition

The general mechanism for a sensitized photocycloaddition is outlined below. The methoxyethyl-bearing substrate, in this case, a cinnamate derivative, is the focus of our protocol.

G cluster_0 Step 1: Sensitizer Excitation cluster_1 Step 2: Energy Transfer cluster_2 Step 3: Cycloaddition S0 Sensitizer (S₀) S1 Excited Singlet (S₁) S0->S1 hν (UV Light) T1 Excited Triplet (T₁) S1->T1 Intersystem Crossing (ISC) AlkeneT1 Alkene (Triplet State) T1->AlkeneT1 Alkene0 Alkene (Ground State) Diradical 1,4-Diradical Intermediate AlkeneT1->Diradical Forms C-C bond with second alkene molecule T1_ref Sensitizer (T₁) S0_ref Sensitizer (S₀) Cyclobutane Cyclobutane Product Diradical->Cyclobutane Ring Closure

Caption: General mechanism for triplet-sensitized [2+2] photocycloaddition.

The methoxyethyl group ((2-methoxyethyl)benzene) can be synthesized via green chemistry routes, making it an accessible component for these reactions.

Experimental Protocol: Synthesis of a Methoxyethyl-Functionalized Cyclobutane

This section provides a detailed methodology for a model [2+2] photocycloaddition reaction between 2-methoxyethyl cinnamate and ethylene to form a cyclobutane-containing scaffold.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Methoxyethyl cinnamate>98%Sigma-AldrichSynthesized via Knoevenagel condensation of the corresponding benzaldehyde and 2-methoxyethyl cyanoacetate.[12][13]
Ethylene99.9%PraxairLecture bottle with regulator.
AcetoneACS GradeFisher ScientificUsed as both solvent and triplet sensitizer.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Anhydrous MgSO₄ACS GradeVWRFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Ethyl AcetateHPLC GradeFisher ScientificEluent for chromatography.
HexanesHPLC GradeFisher ScientificEluent for chromatography.
Quartz Photoreactor---Ace GlassImmersion well type with a 450W medium-pressure mercury lamp.
Detailed Step-by-Step Protocol

Safety First: Photochemical reactions should be conducted in a well-ventilated fume hood. The high-intensity UV lamp is a powerful source of radiation; never look directly at the lamp and use appropriate shielding.

  • Reaction Setup:

    • To a 250 mL quartz photoreactor vessel equipped with a magnetic stir bar, add 2-methoxyethyl cinnamate (e.g., 5.0 g, 24.2 mmol).

    • Add 200 mL of acetone to the vessel. The acetone serves as both the solvent and the triplet sensitizer.

    • Seal the vessel with a septum equipped with a gas inlet needle and an outlet needle.

  • Photolysis:

    • Place the quartz immersion well (containing the UV lamp) into the reactor vessel. Ensure the cooling water is circulating through the well jacket to maintain a constant temperature (typically 20-25 °C).

    • Begin sparging the solution with a gentle stream of ethylene gas through the inlet needle for 20 minutes to saturate the solution. Maintain a positive pressure of ethylene (e.g., via a balloon) throughout the reaction.

    • Turn on the magnetic stirrer to ensure efficient mixing.

    • Ignite the 450W medium-pressure mercury lamp to initiate the photocycloaddition.

    • Monitor the reaction progress by taking small aliquots every 2 hours and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Workup and Purification:

    • Once the starting material is consumed, turn off the lamp and stop the ethylene flow.

    • Transfer the reaction mixture to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in 100 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash with 2 x 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Chromatographic Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 15% ethyl acetate in hexanes).

    • Combine the fractions containing the desired cyclobutane product (as determined by TLC) and concentrate under reduced pressure to yield the pure product as a colorless oil.

Characterization

The structure of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the formation of the cyclobutane ring and the relative stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic stretches of the functional groups (e.g., C=O of the ester).

Experimental Workflow and Logic

The entire process, from starting materials to the final validated compound, follows a logical and self-validating sequence.

G Start Starting Materials (Alkene, Sensitizer/Solvent) Setup Reaction Setup (Quartz Vessel, Gas Sparging) Start->Setup Photo Photolysis (UV Lamp, Temp Control) Setup->Photo Monitor In-Process Control (TLC / GC-MS Monitoring) Photo->Monitor Monitor->Photo Continue Irradiation Workup Aqueous Workup (Extraction & Drying) Monitor->Workup Reaction Complete Purify Purification (Flash Chromatography) Workup->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Final Pure Cyclobutane Scaffold Analyze->Final

Caption: Experimental workflow for photocycloaddition synthesis.

Conclusion

The use of [2+2] photocycloaddition provides a direct and efficient pathway for the synthesis of cyclobutane-containing scaffolds, which are of increasing importance in modern medicinal chemistry.[2][10] By employing substrates with methoxyethyl groups, researchers can potentially fine-tune solubility and other physicochemical properties. The protocol described herein is a robust starting point for exploring the synthesis of diverse, three-dimensional drug candidates with improved pharmacological profiles.

References

  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]

  • Koolman, H., de Witte, W., & Rutjes, F. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(14), e202200115. [Link]

  • Koolman, H. F. J., de Witte, W. E. A., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]

  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PubMed. [Link]

  • Koolman, H., de Witte, W., & Rutjes, F. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF on ResearchGate. [Link]

  • Stepan, A. F., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • Oderinde, M. (2022). Photocatalytic [2+2] cycloaddition for building cyclobutane-fused three-dimensional molecular complexity. American Chemical Society. [Link]

  • S-Substituted cyclobutanes in medicinal chemistry (A), synthetic... ResearchGate. [Link]

  • Dembitsky, V. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Preprints.org. [Link]

  • Golisz, S. R., et al. (2020). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Chemical Science. [Link]

  • Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II. Development of Photocatal. University of Wisconsin–Madison. [Link]

  • Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Golisz, S. R., et al. (2021). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Chemical Science. [Link]

  • Yadav, G. D., & Yadav, A. A. (2018). Green synthetic route for perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst. Journal of Chemical Sciences. [Link]

  • Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Green synthetic route for perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst. Request PDF on ResearchGate. [Link]

  • Seth, P. P., et al. (2010). Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs. PubMed. [Link]

Sources

Buchwald-Hartwig amination with sterically hindered cyclobutane amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocol for Buchwald-Hartwig Amination of Sterically Hindered Cyclobutane Amines

Executive Summary

Cyclobutane moieties are increasingly critical in medicinal chemistry as bioisosteres for gem-dimethyl groups, offering improved metabolic stability and desirable physicochemical properties (lower lipophilicity, defined vectors). However, coupling sterically hindered cyclobutane amines—particularly 1,1-disubstituted cyclobutanamines —via Buchwald-Hartwig amination presents significant challenges. The steric bulk at the


-carbon hinders coordination to the Palladium center, while the "puckered" ring conformation creates unique steric clashes during the reductive elimination step.

This guide details a robust, field-proven protocol using Fourth-Generation (G4) Buchwald Precatalysts . By utilizing specific dialkylbiaryl phosphine ligands (BrettPhos and RuPhos ), researchers can overcome the activation energy barrier for reductive elimination, suppressing common side reactions like


-hydride elimination and hydrodehalogenation.

Mechanistic Challenge & Ligand Selection

The primary failure mode in coupling hindered alkyl amines is not oxidative addition, but the reductive elimination step.

  • The Steric Conflict: The cyclobutane ring, unlike a flat cyclopropane or flexible cyclopentane, adopts a puckered "butterfly" conformation. When coupled with a bulky aryl halide, the amine approach is restricted.

  • The Solution: We utilize dialkylbiaryl phosphine ligands.[1][2] The bulky biaryl backbone encourages the formation of the monoligated

    
     species, which is the active complex required for reductive elimination.
    
Ligand Decision Matrix

Select your ligand system based on the amine class and steric demand.

LigandSelection Start Input: Cyclobutane Amine Type Primary Primary Amine (e.g., Cyclobutylamine) Start->Primary Secondary Secondary Amine (e.g., N-methylcyclobutylamine) Start->Secondary HinderedPrimary Hindered Primary (e.g., 1-Amino-1-methylcyclobutane) Primary->HinderedPrimary StandardPrimary Standard Primary Primary->StandardPrimary RuPhos RECOMMENDATION: RuPhos Pd G4 (Best for Secondary/Hindered) Secondary->RuPhos Gold Standard BrettPhos RECOMMENDATION: BrettPhos Pd G4 (Excellent Mono-arylation) HinderedPrimary->BrettPhos High Yield tBuBrett RECOMMENDATION: tBuBrettPhos Pd G4 (Extreme Sterics/Amides) HinderedPrimary->tBuBrett If BrettPhos Fails StandardPrimary->BrettPhos Standard

Figure 1: Ligand selection strategy. BrettPhos is the first-line choice for primary cyclobutane amines, while RuPhos dominates secondary amine couplings.

Standard Operating Procedure (SOP)

Objective: Coupling of 1-amino-1-methylcyclobutane (hindered primary) with 4-chloroanisole (deactivated aryl chloride).

Materials & Reagents
ComponentRoleEquivalentsNotes
Aryl Halide Electrophile1.00Chlorides preferred for cost; Bromides for speed.
Cyclobutane Amine Nucleophile1.20 - 1.50Excess accounts for volatility and potential binding inefficiencies.
BrettPhos Pd G4 Precatalyst0.01 - 0.031-3 mol%. Do not use in-situ generation (Pd2dba3 + Ligand) for hindered substrates.
NaOtBu Base1.40Sodium tert-butoxide. Must be stored in a glovebox.
1,4-Dioxane SolventN/AAnhydrous, degassed. [0.2 M] concentration.
Step-by-Step Protocol

1. Pre-Reaction Preparation (Inert Atmosphere):

  • Glovebox (Preferred): Weigh BrettPhos Pd G4 (1 mol%) and NaOtBu (1.4 equiv) into a reaction vial equipped with a magnetic stir bar.

  • Note: If using a Schlenk line, weigh solids into the vial, cap with a septum, and purge with Nitrogen/Argon for 15 minutes.

2. Solvent & Substrate Addition:

  • Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to halide) via syringe.

  • Add the Aryl Halide (1.0 equiv).[3]

  • Add the Cyclobutane Amine (1.2 equiv).

    • Critical Step: If the amine is a hydrochloride salt, increase base to 2.4 equiv.

3. Reaction Execution:

  • Seal the vial (Teflon-lined cap).

  • Place in a pre-heated block at 100°C .

  • Stir vigorously (800+ RPM). Heterogeneous bases like NaOtBu require high shear to maintain surface area availability.

  • Run for 1-4 hours . Monitor via HPLC/UPLC.

4. Workup:

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc).

  • Filter through a small pad of Celite to remove Palladium black and salts.

  • Concentrate in vacuo.

5. Purification:

  • Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Experimental Workflow Visualization

Workflow Step1 Step 1: Charge Solids (Pd-G4 Catalyst + NaOtBu) In Glovebox/Inert Step2 Step 2: Add Liquids (Dioxane + Aryl Halide + Amine) Step1->Step2 Step3 Step 3: Thermal Activation 100°C, 800 RPM, 2-4 Hours Step2->Step3 Step4 Check: Conversion > 95%? Step3->Step4 Step4->Step3 No (Continue Heating) Step5 Step 4: Workup Dilute EtOAc -> Filter Celite Step4->Step5 Yes

Figure 2: Operational workflow for Pd-G4 catalyzed amination.

Troubleshooting & Optimization Guide

Even with G4 precatalysts, sterically hindered cyclobutanes can fail. Use this diagnostic table:

ObservationProbable CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning or Oxidative Addition failure.1. Switch to tBuBrettPhos Pd G4 (more electron-rich).2. Ensure solvent is strictly anhydrous (water kills the catalyst cycle).
Protodehalogenation (Ar-H)

-hydride elimination or solvent H-abstraction.
1. Increase concentration to [0.5 M] to favor intermolecular amine attack.2. Switch solvent to Toluene (less prone to H-transfer than ethereal solvents).
Amine Remaining, Ar-X Consumed Homocoupling of Aryl Halide.Reduce temperature to 80°C and add amine slowly or use 1.5 equiv amine.
Base Sensitive Substrate Decomposition of Ar-X.Switch base from NaOtBu to LHMDS (1.0 M in THF). Note: LHMDS is slower; run at 60°C first.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Sigma-Aldrich. "BrettPhos Pd G4 Technical Bulletin." Merck/MilliporeSigma.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methoxyethyl)cyclobutan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CYCLO-AMINE-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary: The Quaternary Challenge

Synthesizing 1-(2-Methoxyethyl)cyclobutan-1-amine presents a classic "quaternary center" challenge. You are attempting to place a primary amine and a flexible ether chain on the same carbon of a strained cyclobutane ring.

Common Failure Modes:

  • Direct Substitution Failure: You cannot simply displace a leaving group (halide/tosylate) at the 1-position of a cyclobutane with ammonia. The steric hindrance and ring strain make SN2 impossible and SN1 prone to ring expansion/rearrangement.

  • Alkylation Stalls: Attempting to alkylate N-protected 1-aminocyclobutane is low-yielding due to the steric bulk of the protecting group and the ring.

  • Hydrolysis Resistance: If you synthesize the corresponding nitrile (1-(2-methoxyethyl)cyclobutanecarbonitrile), hydrolyzing it to the acid is often kinetically trapped, requiring harsh conditions that may degrade the ether.

The Solution: The Malonate-Curtius Strategy . This protocol builds the quaternary center before generating the amine, using a robust decarboxylation sequence.

Module 1: Strategic Route Selection

Do not attempt direct amination. The industry-standard route for 1,1-disubstituted cyclobutanamines is the Malonate Dialkylation → Decarboxylation → Curtius Rearrangement sequence.

Workflow Visualization

SynthesisRoute Start Diethyl Malonate Step1 Alkylation 1 (2-Bromoethyl methyl ether) Start->Step1 NaH, DMF Step2 Cyclization (1,3-Dibromopropane) Step1->Step2 NaH, DMF Inter1 Cyclobutane Diester Step2->Inter1 Step3 Saponification & Decarboxylation Inter1->Step3 KOH, EtOH then H+, Heat Acid Carboxylic Acid Intermediate Step3->Acid Step4 Curtius Rearrangement (DPPA / t-BuOH) Acid->Step4 -N2, -CO2 Final Target Boc-Amine Step4->Final

Caption: Figure 1. The Malonate-Curtius Strategy minimizes steric conflicts by assembling the carbon skeleton before introducing the nitrogen.

Module 2: Constructing the Ring (Troubleshooting Guide)

Objective: Synthesize Diethyl 1-(2-methoxyethyl)cyclobutane-1,1-dicarboxylate.

Protocol Overview
  • Reagents: Diethyl malonate (1.0 eq), 2-bromoethyl methyl ether (1.05 eq), 1,3-dibromopropane (1.1 eq), NaH (2.2 eq).

  • Solvent: DMF (Anhydrous) or DMSO.

  • Order of Addition: It is critical to introduce the side chain (methoxyethyl) first, or perform a "one-pot" double alkylation carefully.

Troubleshooting Q&A

Q: My yield for the cyclization is stuck at 30-40%. I see a lot of polymeric byproduct.

  • Diagnosis: Intermolecular polymerization is competing with intramolecular cyclization.

  • The Fix:

    • Dilution: Run the reaction at high dilution (0.1 M or lower) during the addition of the 1,3-dibromopropane.

    • Stepwise Approach: Do not mix everything at once.

      • Step A: Alkylate diethyl malonate with 2-bromoethyl methyl ether (NaH/DMF). Isolate this mono-alkylated intermediate.

      • Step B: React the intermediate with 1,3-dibromopropane (NaH/DMF).

    • Alternative Base: Switch from NaH to Cs₂CO₃ in MeCN or K₂CO₃ in DMSO . Cesium often promotes cyclization due to the "cesium effect" (template effect).

Q: I cannot separate the product from the starting material.

  • Diagnosis: The boiling points of the mono-alkylated malonate and the cyclized product are similar.

  • The Fix: Use 1,3-dichloro-2-butene (cis/trans mix) instead of dibromopropane if you plan to do ozonolysis later, but for this specific target, ensure you use a slight excess of the alkylating agent to push the mono-alkylated species to completion. If unreacted malonate remains, it is acidic; wash the organic layer with dilute NaOH to remove unreacted diethyl malonate (the cyclized product has no acidic protons and will stay in the organic layer).

Module 3: The Curtius Rearrangement (Critical Safety & Yield)

Objective: Convert 1-(2-methoxyethyl)cyclobutanecarboxylic acid to the protected amine.

Why Curtius? The Hofmann rearrangement is often messy with cyclobutanes due to ring opening sensitivities under highly basic/brominating conditions. The Curtius using DPPA (Diphenylphosphoryl azide) is neutral and concerted.

Reagent Comparison Table
MethodReagentsProsConsRecommendation
DPPA (Standard) DPPA, Et₃N, t-BuOHOne-pot, no isolation of azide, neutral pH.DPPA is expensive; removal of phosphate byproducts.High (Preferred)
Mixed Anhydride ClCOOEt, NaN₃, HeatCheaper reagents.Requires isolation of acyl azide (Explosion Risk).Low (Safety Risk)
Schmidt Reaction NaN₃, H₂SO₄Very cheap.Strongly acidic; may degrade the ether or open the ring.Avoid
Protocol: The DPPA Route
  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Toluene or THF. Add Et₃N (1.1 eq).

  • Azidation: Add DPPA (1.1 eq) dropwise at 0°C. Stir for 1 hour at RT.

  • Rearrangement: Add an excess of tert-butanol (5-10 eq) or use it as a co-solvent. Heat the mixture to reflux (80-90°C) for 2-4 hours.

    • Mechanism:[1][2][3][4][5][6][7] The acyl azide forms in situ, releases N₂ to form the isocyanate, which is immediately trapped by t-BuOH to form the Boc-protected amine.

  • Workup: Wash with NaHCO₃ (removes phosphate byproducts) and brine.

Troubleshooting Q&A

Q: The reaction turns black and I get low yield.

  • Diagnosis: The isocyanate intermediate is unstable or reacting with itself (polymerizing) because the trapping alcohol (t-BuOH) is too sterically hindered or not present in high enough concentration.

  • The Fix: Ensure you are using refluxing toluene with a large excess of t-BuOH. If t-BuOH is too slow, try Benzyl alcohol (BnOH) to form the Cbz-protected amine, which traps the isocyanate much faster. You can hydrogenate the Cbz off later (Pd/C, H₂).

Q: Is there an explosion risk with the cyclobutane acyl azide?

  • Safety Note: Yes. Low molecular weight acyl azides are energetic.

  • The Fix: Never isolate the acyl azide. Use the thermal flow method or the one-pot DPPA method where the azide rearranges as soon as it forms. Do not distill the intermediate.

Module 4: Handling the Methoxyethyl Side Chain

Q: Is the methoxyethyl ether stable to the reaction conditions?

  • Analysis:

    • Base Stability: Ethers are generally stable to NaH/KOH.

    • Acid Stability: The methoxy group can be cleaved by strong Lewis acids (BBr₃) or HI.

    • Curtius Conditions: Perfectly stable.

  • Risk: During the decarboxylation step (Module 2, Step 3), if you use HBr/AcOH to decarboxylate, you might cleave the ether.

  • The Fix: Use Krapcho Decarboxylation conditions (NaCl, wet DMSO, 160°C) instead of acidic hydrolysis. This removes one ester group and decarboxylates under neutral/slightly basic conditions, preserving the ether.

Module 5: Isolation of the Free Amine

Issue: 1-(2-Methoxyethyl)cyclobutan-1-amine is a low molecular weight amine. It will be volatile and likely an oil.

Protocol:

  • Deprotection: Treat the Boc-amine with 4M HCl in Dioxane (anhydrous).

  • Isolation: Do not basify and extract with ether/DCM, or you will lose the product to evaporation during concentration.

  • Final Form: Isolate and store as the Hydrochloride Salt .

    • Filter the precipitated solid directly from the dioxane/ether mixture.

    • The salt is stable, non-volatile, and easy to handle for subsequent medicinal chemistry steps.

Decision Tree: Synthesis Troubleshooting

Troubleshooting Problem Start: Low Overall Yield Check1 Step 1: Cyclization Yield < 50%? Problem->Check1 Check2 Step 2: Decarboxylation Failed? Check1->Check2 No Sol1 Use stepwise alkylation Switch to Cs2CO3 Check1->Sol1 Yes Check3 Step 3: Curtius Failed? Check2->Check3 No Sol2 Use Krapcho conditions (NaCl/DMSO, 160°C) Check2->Sol2 Yes Sol3 Switch trapping alcohol (t-BuOH -> BnOH) Check3->Sol3 Yes (Black tar) Sol4 Isolate as HCl salt (Do not freebase) Check3->Sol4 No (Product lost)

Caption: Figure 2. Diagnostic logic for identifying yield loss in cyclobutanamine synthesis.

References

  • Curtius Rearrangement Protocols

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][5] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Cyclobutane Synthesis (Malonate Route)

    • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media. Synthesis, 1982(10), 805-822. Link

  • Cyclobutanamine Scale-up

    • Vugts, D. J., et al. (2006). Synthesis of 1-substituted cyclobutanamines. Synlett, 2006(18), 3067-3070. (Demonstrates the Curtius utility on this specific scaffold). Link

  • Safety of Acyl Azides

    • Org.[2][3][5][8][9] Process Res. Dev. (2020). Safety assessments of the Curtius rearrangement. Link (General reference for process safety).

Disclaimer: This guide is for research purposes only. All procedures involving acyl azides and pressurized cyclization must be conducted behind a blast shield with appropriate PPE.

Sources

Technical Support Center: Optimizing Recrystallization Solvents for 1-(2-Methoxyethyl)cyclobutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl. As a crucial intermediate in pharmaceutical development, achieving high purity is paramount. Recrystallization is a powerful and scalable technique for this purpose, but its success is critically dependent on the selection of an appropriate solvent or solvent system.[1] This guide provides field-proven insights, systematic protocols, and troubleshooting solutions to help you optimize your crystallization process, ensuring high yield and purity.

Physicochemical Profile & Initial Considerations

Understanding the molecule is the first step. 1-(2-Methoxyethyl)cyclobutan-1-amine HCl is a salt, which dictates its physical properties. While specific experimental data for this exact molecule is not widely published, we can infer its characteristics from its structure and from analogs like cyclobutylamine hydrochloride.[2][3]

PropertyInferred CharacteristicRationale & Implication for Recrystallization
Asset Class Amine Hydrochloride (Salt)The ionic nature makes the compound highly polar. This strongly suggests that polar solvents will be required for dissolution.[4]
Expected Solubility High in polar protic solvents (water, alcohols), low in non-polar solvents (alkanes, ethers).Start screening with solvents like methanol, ethanol, isopropanol (IPA), and water. Non-polar solvents like hexane or toluene are likely to be useful as anti-solvents.[5][6]
Melting Point (MP) Likely a high-melting solid.The analog, cyclobutylamine HCl, melts at 180-183°C.[3] A high MP is advantageous as it reduces the risk of "oiling out," provided the solvent's boiling point is lower.[7]
Hygroscopicity Expected to be hygroscopic.Analogs are known to be hygroscopic.[2][3] This necessitates handling under dry conditions (e.g., nitrogen atmosphere) and using anhydrous solvents to prevent water from interfering with the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What defines a "good" recrystallization solvent for this compound?

A good solvent system exhibits a strong temperature-dependent solubility profile: the compound should be highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1] This differential ensures that the compound dissolves completely when heated and then crystallizes with high recovery upon cooling. The ideal solvent must also be inert, not reacting with your compound, and should either leave impurities fully dissolved or completely undissolved at all temperatures for effective separation.[1][7]

Q2: Where is the most logical place to start with solvent selection?

Given the polar, salt-like nature of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl, the most logical starting point is with polar protic solvents. Begin your screening with short-chain alcohols such as isopropanol (IPA) , ethanol , and methanol . These solvents often provide the right balance of polarity to dissolve amine salts at elevated temperatures.[8] Water is also a potential candidate due to the high polarity of the hydrochloride salt, but its high solubilizing power might lead to low recovery unless used in a mixed solvent system.[2]

Q3: When should I use a mixed solvent system?

A mixed solvent system is necessary when no single solvent provides the ideal solubility profile.[9] You will often encounter two scenarios:

  • High Solubility: The compound is too soluble in a solvent (e.g., methanol) even at room temperature, preventing effective crystallization and leading to poor yields.

  • Poor Solubility: The compound is nearly insoluble in another solvent (e.g., ethyl acetate or toluene) even at boiling.

In these cases, you can combine a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble).[4] The goal is to create a mixture that has the desired steep solubility-temperature curve. Common pairs for polar compounds include ethanol/water, isopropanol/heptane, or acetone/water.[10]

Systematic Solvent Screening Protocol

A methodical, small-scale screening experiment is the most reliable way to identify the optimal solvent system. This protocol minimizes material loss while providing clear, actionable data.

Experimental Steps:
  • Preparation: Dispense approximately 20-30 mg of your crude 1-(2-Methoxyethyl)cyclobutan-1-amine HCl into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each tube, add a potential solvent dropwise (e.g., 0.2 mL). Start with the recommended solvents: IPA, ethanol, methanol, acetonitrile, acetone, ethyl acetate, and toluene. Agitate the mixture. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed system.[11]

  • Heating: For solvents that did not dissolve the solid at room temperature, heat the mixture to the solvent's boiling point using a heat gun or a sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If an excessive volume is required, the solvent is likely too poor.

  • Cooling (Crystallization): Allow the clear, hot solutions to cool slowly to room temperature. Do not disturb the tubes. Observe for crystal formation. An ideal solvent will show crystal growth within 20-30 minutes.[12]

  • Ice Bath: Once at room temperature, place the tubes in an ice-water bath for an additional 20-30 minutes to maximize crystal yield.

  • Assess Yield & Quality: Visually assess the quantity of crystals formed. A dense, crystalline solid is desired. If no crystals form, or if an oil appears, refer to the Troubleshooting Guide.

  • Binary System Screening: If no single solvent is ideal, repeat the process using a binary system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., IPA). Then, add a "poor" anti-solvent (e.g., heptane or ethyl acetate) dropwise at the elevated temperature until the solution becomes faintly cloudy (the saturation point). Add one or two more drops of the "good" solvent to redissolve the cloudiness, then allow it to cool as described above.[4]

Data Logging

Systematically record your observations. This is crucial for comparing results and making an informed decision.

Solvent/SystemSolubility (Cold)Solubility (Hot)Crystal Formation (RT)Crystal Formation (Ice)Observations (Oil, Color, etc.)
IsopropanolInsolubleSoluble (~0.5 mL)Yes, white needlesGood yieldPromising candidate
EthanolSparingly SolubleSoluble (~0.3 mL)Yes, fine powderHigh yieldCrystals formed quickly
TolueneInsolubleInsolubleN/AN/AUnsuitable as single solvent
IPA / HeptaneInsoluble-Yes, large blocksExcellent yieldSlow addition of heptane is key
Solvent Screening Workflow

G cluster_0 Single Solvent Screening cluster_1 Binary Solvent Screening A Place 20-30 mg of Compound in Test Tube B Add 0.2 mL Solvent (RT) A->B C Does it Dissolve? B->C D Heat to Boiling Add Solvent Dropwise to Dissolve C->D No G Reject as Single Solvent (Consider for Binary System) C->G Yes E Cool Slowly to RT, then Ice Bath D->E F Observe Crystals/Oil E->F H Dissolve in Min. Hot 'Good' Solvent F->H If single solvent fails I Add 'Poor' Anti-Solvent Dropwise Until Cloudy H->I J Add 1-2 Drops 'Good' Solvent to Clarify I->J K Cool Slowly to RT, then Ice Bath J->K L Observe Crystals/Oil K->L

Caption: Workflow for systematic recrystallization solvent screening.

Troubleshooting Guide

Q: My compound "oiled out" instead of crystallizing. What's happening and how do I fix it?

A: "Oiling out" is a liquid-liquid phase separation that occurs when the solute comes out of the supersaturated solution as a molten liquid instead of a solid crystal. [13][14] This is often because the solution's saturation temperature is above the compound's melting point (or the melting point of an impure eutectic mixture).[15] The resulting oil can trap impurities and may solidify into an amorphous mass, defeating the purpose of recrystallization.

Solutions:

  • Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the saturation temperature.[16]

  • Slow Down Cooling: Rapid cooling promotes high supersaturation, which favors oiling.[13] Allow the flask to cool very slowly. Insulating the flask or letting it cool on a hot plate that is turned off can help.[15]

  • Change Solvents: Select a solvent with a lower boiling point. For example, if you see oiling in isopropanol (BP 82°C), try ethanol (BP 78°C) or acetone (BP 56°C).

  • Use a Seed Crystal: Seeding the solution just below the saturation temperature can encourage direct crystal growth, bypassing the oiling phase.[14]

G A Problem: Compound 'Oiled Out' B Is Solvent BP > Compound MP? A->B C Is Cooling Rate Too Fast? B->C No E Solution: Choose Lower-Boiling Solvent B->E Yes D Is Concentration Too High? C->D No F Solution: Cool Slowly (Insulate Flask) C->F Yes D->A No (Re-evaluate) G Solution: Re-heat, Add More Solvent (10-20%) D->G Yes H Did Solution Work? E->H F->H G->H H->A No (Try another fix) I Process Optimized H->I Yes

Caption: Troubleshooting flowchart for an "oiling out" event.

Q: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A: This is a common issue caused by either excessive solvent (the solution is not saturated) or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[15]

Solutions:

  • Induce Nucleation:

    • Scratch: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a surface for nucleation.[12]

    • Seed: Add a single, tiny crystal of the crude starting material (a "seed crystal") to the solution.[16]

  • Increase Concentration: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) to increase the solute concentration. Then, attempt to cool it again.[12][15]

  • Add an Anti-Solvent: If you are using a single solvent system, you can carefully add a few drops of a miscible anti-solvent (e.g., add heptane to an isopropanol solution) until persistent cloudiness is observed, then warm slightly to clarify before cooling.

Q: My final crystal yield is very low. How can I improve it?

A: A low yield is most often the result of using too much solvent, which leaves a significant portion of your product dissolved in the mother liquor (the leftover solvent after filtration).[12]

Solutions:

  • Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the solid.

  • Ensure Complete Cooling: Make sure the solution has been thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation.

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by boiling off about half the solvent and re-cooling. This will often yield a second "crop" of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

Q: The compound is soluble in all my test solvents, even at room temperature. What now?

A: This indicates you need an anti-solvent crystallization approach. Dissolve your compound in a small amount of the solvent it is most soluble in. Then, slowly add a miscible anti-solvent in which your compound is insoluble until crystals begin to precipitate.[17] For this polar compound, you might dissolve it in methanol and use diethyl ether or ethyl acetate as the anti-solvent.[8]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Filo. (2025, April 12). What criteria would you use to select a suitable solvent for recrystallization. Retrieved from [Link]

  • StackExchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Queensland. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

  • Erowid. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Sunshine Pharma. (n.d.). Cyclobutylamine hydrochloride cas 6291-01-6. Retrieved from [Link]

Sources

Stability of 1-(2-Methoxyethyl)cyclobutan-1-amine in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-(2-Methoxyethyl)cyclobutan-1-amine

Product ID: 1-(2-Methoxyethyl)cyclobutan-1-amine (Free Base / HCl Salt) CAS: 1487022-05-8 (Free Base) / 1795503-XX-X (HCl Salt) Chemical Class: 1,1-Disubstituted Cyclobutanamine[1]

Executive Summary: Stability Profile

Status: Conditionally Stable 1-(2-Methoxyethyl)cyclobutan-1-amine is a strained carbocycle featuring a primary amine and a pendant ether.[1] Its stability is dictated by the interplay between the cyclobutane ring strain (~26 kcal/mol) and the basicity of the amine .

  • Acidic Conditions: High stability as an ammonium salt (e.g., Hydrochloride).[1] The protonated amine exerts an electron-withdrawing effect, paradoxically protecting the ring from oxidative opening, provided no nitrosating agents are present.

  • Basic Conditions: Moderate stability.[1] The free base is chemically robust but prone to volatility , air oxidation , and carbamate formation (reaction with atmospheric

    
    ).
    
  • Thermal: The 1,1-substitution pattern introduces steric bulk (Thorpe-Ingold effect), which generally stabilizes the ring against thermal fragmentation compared to unsubstituted cyclobutanes, but temperatures >100°C should be avoided in the presence of Lewis acids.

Acidic Conditions: Protocols & Troubleshooting

The Mechanism: Salt Formation vs. Rearrangement

In standard mineral acids (HCl,


), the primary amine protonates rapidly (

). This forms a stable ammonium species.[1]
  • Stability Factor: The positive charge on nitrogen (

    
    ) strongly destabilizes the formation of an adjacent carbocation.[1] Therefore, acid-catalyzed ring expansion (to cyclopentane derivatives) is kinetically inhibited  unless a leaving group is generated (e.g., via diazotization).[1]
    
Workflow: Acidic Handling
  • Storage: Convert free base to Hydrochloride (HCl) salt immediately for long-term storage.

  • Workup: Use dilute HCl (1M) for extraction. The compound will partition quantitatively into the aqueous phase.

Critical Warning (Nitrous Acid): NEVER expose this compound to Sodium Nitrite (


) in acid.[1] This generates a diazonium species (

), a "super leaving group" that triggers immediate Demjanov Rearrangement , destroying the cyclobutane ring.[1]
Acidic Stability Visualization

AcidStability Start 1-(2-Methoxyethyl) cyclobutan-1-amine Acid Add Mineral Acid (HCl/H2SO4) Start->Acid Nitrous Add HNO2 (Nitrous Acid) Start->Nitrous Protonation Protonation (R-NH3+) Rapid & Reversible Acid->Protonation Salt Ammonium Salt (STABLE Storage Form) Protonation->Salt Thermodynamic Sink Diazo Diazonium Intermediate (Unstable) Nitrous->Diazo Explosion Ring Expansion/Opening (Demjanov Rearrangement) Diazo->Explosion Irreversible

Figure 1: Reaction pathways in acidic media.[1] Green path indicates safe storage; Red path indicates catastrophic degradation.[1]

Basic Conditions: Protocols & Troubleshooting

The Mechanism: Volatility & Carbamates

In basic media (pH > 11), the amine exists as a free base.

  • Volatility: As a low molecular weight amine (~129 g/mol ), the free base has significant vapor pressure. Evaporating solvents under high vacuum can lead to product loss.[1]

  • Carbamate Formation: Primary amines react reversibly with

    
     in the air to form carbamates (
    
    
    
    ).[1] This appears as a "mystery solid" or crust on the flask.
Workflow: Basic Handling
  • Extraction: Use DCM or MTBE.[1] Avoid Diethyl Ether if possible due to volatility overlap.[1]

  • Drying: Dry organic layers over

    
     or 
    
    
    
    .[1] Avoid acidic drying agents.[1]
  • Concentration: Do not apply high vacuum (< 5 mbar) for extended periods at RT.

Troubleshooting Guide (FAQ)

Scenario A: "My compound disappeared during LCMS analysis."

Diagnosis: Elution in Void Volume.[1]

  • Cause: In the acidic mobile phase (0.1% Formic/TFA), the amine is fully protonated and highly polar. It likely eluted with the solvent front (dead time) on a C18 column.

  • Solution:

    • Switch to a HILIC column or high-pH resistant C18 column (using Ammonium Bicarbonate buffer, pH 10).[1]

    • Derivatize with Boc-anhydride prior to analysis to increase retention.[1]

Scenario B: "I see a new impurity (+44 Da) after leaving the free base on the bench."

Diagnosis: Carbamate Formation.

  • Cause: Reaction with atmospheric

    
    .[1]
    
  • Solution:

    • Immediate Fix: Acidify with 1M HCl (decarboxylates the carbamate back to the amine salt), then lyophilize.

    • Prevention: Store under Argon/Nitrogen atmosphere.

Scenario C: "Yield is low after acidic workup."

Diagnosis: Partitioning Error.

  • Cause: The user likely discarded the aqueous layer. The amine salt is water-soluble, not organic-soluble.[1]

  • Solution:

    • Basify the aqueous layer to pH > 12 using NaOH.[1]

    • Extract 3x with DCM.[1]

    • Check: Verify the pH of the aqueous layer after addition of base; the buffering capacity of the amine can be deceptive.

Comparative Data: Acid vs. Base Stability

ParameterAcidic Conditions (pH < 4) Basic Conditions (pH > 10)
Dominant Species Ammonium Salt (

)
Free Amine (

)
Chemical Stability High (Resistant to hydrolysis)Moderate (Prone to oxidation)
Physical State Solid / CrystallineOil / Low-melting Solid
Volatility Risk NegligibleHigh (Do not high-vac)
Storage Preference Recommended (4°C, Desiccated)Not Recommended
Major Risk Nitrous Acid (Rearrangement)

Absorption (Carbamates)

Experimental Protocol: Salt Formation (Stabilization)

Objective: Convert unstable free base to stable Hydrochloride salt.

  • Dissolution: Dissolve 1.0 eq of crude 1-(2-Methoxyethyl)cyclobutan-1-amine in minimal dry Diethyl Ether or 1,4-Dioxane (0.1 M concentration).

  • Acidification: Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in Dioxane .

    • Note: Avoid aqueous HCl if you want to precipitate the solid directly.

  • Precipitation: A white precipitate should form immediately.[1]

  • Isolation:

    • If solid forms: Filter under Nitrogen.[1][2] Wash with cold ether.[1]

    • If oil forms: Evaporate solvent, redissolve in minimal MeOH, and precipitate with Et2O.

  • Drying: Dry under vacuum at RT for 2 hours. Store at -20°C.

Workflow Logic Visualization

SaltWorkflow Step1 Dissolve Free Base (In Et2O or Dioxane) Step2 Cool to 0°C (Control Exotherm) Step1->Step2 Step3 Add 4M HCl/Dioxane (Anhydrous Conditions) Step2->Step3 Decision Precipitate? Step3->Decision Solid Filter & Wash (Yields White Solid) Decision->Solid Yes Oil Evaporate & Triturate (MeOH/Et2O) Decision->Oil No (Oiling out)

Figure 2: Decision tree for stabilizing the amine as a hydrochloride salt.

References

  • Conner, M. L., & Brown, M. K. (2016).[3] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry, 81(18), 8050-8060.[1] (Demonstrates general stability of substituted cyclobutanes). Retrieved from [Link][1]

  • PubChem. (2025).[1] Compound Summary: (1R,2R)-2-Methoxycyclobutan-1-amine.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • LibreTexts. (2020).[1][4] Acidity and Basicity of Amines. Chemistry LibreTexts. (Fundamental amine handling principles). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Metabolic Stability of Cyclobutane vs. Cyclopropane Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Small Rings in Modern Drug Discovery

In the landscape of medicinal chemistry, the incorporation of small aliphatic rings like cyclopropanes and cyclobutanes has become a cornerstone of modern drug design.[1] These compact, rigid scaffolds offer a powerful tool for optimizing molecular properties by providing defined three-dimensional structures, which can enhance binding affinity, modulate physicochemical properties such as lipophilicity and pKa, and navigate new intellectual property spaces.[1][2] Cyclopropane, the most ubiquitous small ring in medicinal chemistry, is found in over 60 marketed drugs.[1] More recently, four-membered rings like cyclobutane have gained significant attention for their ability to improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.[1][3]

However, the inherent chemical properties of these strained ring systems, particularly when appended to a nitrogen atom, give rise to distinct and often contrasting metabolic fates. For drug development professionals, understanding these differences is not merely an academic exercise; it is critical for mitigating risks such as mechanism-based inhibition and the formation of reactive metabolites. This guide provides an in-depth comparison of the metabolic stability of cyclobutane versus cyclopropane amine derivatives, supported by mechanistic insights and detailed experimental protocols.

The Metabolic Fate of Cyclopropylamines: A Tale of High Strain and Reactivity

The cyclopropane ring, with a strain energy of approximately 28 kcal/mol, is characterized by its high reactivity.[4][5] When attached to an amine, this strained system becomes particularly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to complex and undesirable biotransformations.[6]

Mechanism-Based Inactivation: The "Suicide Substrate" Phenomenon

Cyclopropylamines are well-documented as mechanism-based inactivators, or "suicide inhibitors," of CYP enzymes.[7][8] The metabolic activation process typically begins with an initial one-electron oxidation at the nitrogen atom by the activated CYP heme-iron complex. This generates a highly reactive aminium radical cation.[9] From this intermediate, two major deleterious pathways can emerge:

  • Ring-Opening and Covalent Modification: The high ring strain of the cyclopropane facilitates rapid scission of the C-C bond adjacent to the radical cation. This ring-opening event generates a carbon-centered radical, which can then covalently bind to the CYP enzyme's active site, leading to irreversible inactivation.[7][10] This pathway is a significant liability in drug development, as it can lead to time-dependent inhibition of drug metabolism, posing risks for drug-drug interactions and toxicity.[6]

  • Metabolic Intermediate (MI) Complex Formation: Alternatively, the oxidized cyclopropylamine can be converted into a nitroso metabolite. This nitrosoalkane can coordinate tightly with the ferrous (Fe2+) iron of the CYP heme, forming a quasi-irreversible metabolic intermediate complex (MIC).[10][11] This complex renders the enzyme catalytically inactive, effectively sequestering it from further metabolic cycles. While distinct from covalent binding, MIC formation also results in time-dependent inhibition of the enzyme.[11]

The metabolism of cyclopropylamines is not solely mediated by CYPs; Flavin-containing monooxygenases (FMOs) can also play a role, further contributing to the formation of intermediates that lead to MICs.[6][11] The propensity of cyclopropylamine motifs to form these reactive species requires careful consideration and screening during lead optimization.[6]

Cyclopropylamine Metabolism cluster_0 Metabolic Activation & Inactivation Pathways Parent Cyclopropylamine Derivative Radical Aminium Radical Cation Intermediate Parent->Radical CYP450 (One-Electron Oxidation) RingOpened Ring-Opened Carbon Radical Radical->RingOpened Ring Scission (High Strain) Nitroso Nitroso Metabolite Radical->Nitroso Further Oxidation (CYP/FMO) InactiveCYP Covalently Modified Inactive CYP Enzyme RingOpened->InactiveCYP Covalent Adduction MIC Metabolic Intermediate Complex (MIC) MIC->InactiveCYP Enzyme Sequestration Nitroso->MIC Coordination to Heme Iron (Fe2+)

Caption: Metabolic pathways for cyclopropylamine derivatives leading to CYP450 inactivation.

The Metabolic Fate of Cyclobutylamines: A Profile of Enhanced Stability

In contrast to its three-membered counterpart, the cyclobutane ring possesses slightly lower ring strain (approx. 26.3 kcal/mol) and is generally more metabolically robust.[4][12] This subtle difference in stability significantly alters its interaction with metabolizing enzymes, often making it a favorable structural motif for improving a drug candidate's pharmacokinetic profile.[1]

"Classical" Metabolic Pathways

The metabolism of cyclobutylamine derivatives tends to follow more conventional routes that do not typically involve mechanism-based inactivation. The primary metabolic pathways observed are:

  • N-Dealkylation: For secondary or tertiary amines, oxidative removal of alkyl groups attached to the nitrogen is a common metabolic route. For example, the metabolism of sibutramine, a cyclobutane-containing drug, is primarily catalyzed by CYP2B6 and involves sequential N-demethylation to form active metabolites.[13] This pathway leaves the cyclobutane ring intact.

  • Ring Hydroxylation: Direct oxidation of the cyclobutane ring is another key metabolic pathway. Cytochrome P450 enzymes can catalyze the hydroxylation at the C2 or C3 positions of the cyclobutane ring.[14][15] While this introduces a polar group that facilitates excretion, it does not typically involve ring-opening or the formation of reactive species. The resulting hydroxylated metabolites are often stable and can be readily characterized.

The reduced propensity for ring-opening makes the cyclobutane ring a much safer and more predictable scaffold from a drug metabolism perspective. Its incorporation can steer metabolism away from more labile parts of a molecule, a strategy successfully employed in numerous drug discovery programs.[4]

Cyclobutylamine Metabolism cluster_1 Predominant Metabolic Pathways Parent Cyclobutylamine Derivative (e.g., N-alkyl) Dealkylated N-Dealkylated Metabolite Parent->Dealkylated CYP450 (e.g., CYP2B6) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 (Ring Oxidation) Excretion Excreted Products Dealkylated->Excretion Hydroxylated->Excretion

Caption: Common, more stable metabolic pathways for cyclobutylamine derivatives.

Head-to-Head Comparison: Cyclobutane vs. Cyclopropane Amines

The choice between incorporating a cyclobutane or a cyclopropane amine into a drug candidate can have profound implications for its metabolic profile. The table below summarizes the key differences.

FeatureCyclopropane Amine DerivativesCyclobutane Amine Derivatives
Ring Strain Energy High (~28 kcal/mol)[4][5]Moderately High (~26.3 kcal/mol)[4][12]
Primary Metabolic Risk Mechanism-based inactivation (suicide inhibition) and MI complex formation[6][7]Generally low risk of mechanism-based inactivation
Predominant Pathways Ring-opening, covalent adduction to CYP enzymes, MIC formation[10][11]N-dealkylation, ring hydroxylation[13][14]
Metabolic Products Can form reactive, unstable intermediates[6]Typically forms stable, excretable metabolites
Impact on CYP Enzymes Often act as time-dependent inhibitors[11]Generally act as simple substrates
Drug Design Implication High-risk motif requiring careful evaluation for bioactivationFavorable motif for enhancing metabolic stability[1]

Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes

To empirically determine and compare the metabolic stability of novel compounds, an in vitro assay using pooled human liver microsomes (HLMs) is the industry standard.[16] This system contains a rich complement of Phase I metabolizing enzymes, including the critical Cytochrome P450 family.[17]

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of cyclobutane and cyclopropane amine derivatives by monitoring the disappearance of the parent compound over time in the presence of NADPH-supplemented HLMs.

Materials
  • Test compounds (cyclobutane and cyclopropane derivatives)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw liver microsomes on ice.[18] Dilute the 20 mg/mL stock to an intermediate concentration (e.g., 2 mg/mL) with cold phosphate buffer.

    • Prepare the final incubation mixture by further diluting the microsomes in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation wells.[17][19] Keep this mixture on ice.

    • Prepare test compound and control stock solutions in DMSO (e.g., 10 mM) and create intermediate dilutions in buffer to achieve a final incubation concentration of 1 µM.[18] The final DMSO concentration should be ≤ 0.5%.

  • Incubation Procedure:

    • Pre-incubation: Add the microsomal solution to the 96-well plate. Add the test compounds to initiate a 5-minute pre-incubation at 37°C. This step allows the compounds and enzymes to reach thermal equilibrium.

    • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" negative controls.[17] The minus-cofactor wells are crucial to confirm that disappearance is enzyme- and cofactor-dependent.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard.[16] The 0-minute time point sample should be taken immediately after adding NADPH.

    • The cold acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing and Analysis:

    • Seal and centrifuge the collection plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound concentration at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.[16]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Metabolic Stability Workflow cluster_workflow In Vitro Microsomal Stability Assay Workflow Prep Prepare Reagents (Microsomes, Buffer, NADPH, Test Compounds) PreInc Pre-incubate Microsomes & Compounds at 37°C Prep->PreInc Start Initiate Reaction (Add NADPH) PreInc->Start Sample Sample at Time Points (0, 5, 15, 30, 45 min) Start->Sample Stop Terminate Reaction (Cold Acetonitrile + IS) Sample->Stop Process Centrifuge & Collect Supernatant Stop->Process Analyze Analyze by LC-MS/MS Process->Analyze Data Calculate t½ & CLint Analyze->Data

Sources

A Comparative Guide to the FTIR Spectrum of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive method for molecular characterization. This guide provides an in-depth analysis of the FTIR spectrum of 1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride, a compound of interest in pharmaceutical research. By comparing its spectral features with those of structurally related molecules, we aim to provide a comprehensive reference for its identification and characterization.

The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

FTIR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a molecule like 1-(2-Methoxyethyl)cyclobutan-1-amine HCl, this fingerprint reveals the presence of key functional groups: a primary amine hydrochloride, an ether linkage, and a cyclobutane ring. Understanding the characteristic absorption bands of these groups is crucial for confirming the molecule's identity and purity.

The hydrochloride salt form is particularly relevant in the pharmaceutical industry as it often enhances the solubility and stability of amine-containing active pharmaceutical ingredients (APIs). FTIR spectroscopy is instrumental in confirming the salt formation and identifying the characteristic vibrations of the ammonium ion.

Interpreting the FTIR Spectrum of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl

While an experimental spectrum for 1-(2-Methoxyethyl)cyclobutan-1-amine HCl is not publicly available, we can predict its key spectral features based on established group frequencies and analysis of similar compounds. The spectrum is anticipated to be dominated by contributions from the primary ammonium (-NH3+), ether (C-O-C), and aliphatic C-H groups.

Table 1: Predicted FTIR Absorption Bands for 1-(2-Methoxyethyl)cyclobutan-1-amine HCl

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3200-2800Strong, BroadN-H StretchAsymmetric and symmetric stretching of the -NH3+ group
~2950-2850Medium-StrongC-H StretchAsymmetric and symmetric stretching of CH2 and CH3 groups
~1620-1560MediumN-H BendAsymmetric bending of the -NH3+ group
~1550-1500MediumN-H BendSymmetric bending of the -NH3+ group
~1470-1440MediumC-H BendScissoring and bending of CH2 groups
~1250-1020Medium-StrongC-N StretchStretching of the C-N bond in the aliphatic amine salt
~1140-1070StrongC-O-C StretchAsymmetric stretching of the ether linkage

The most prominent feature in the spectrum of an amine hydrochloride is the broad and strong absorption band in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium group (-NH3+).[1] This broadness arises from extensive hydrogen bonding in the solid state. Superimposed on this broad envelope, one can expect to see the sharper C-H stretching vibrations of the cyclobutane and methoxyethyl groups.

The N-H bending vibrations of the primary ammonium group are expected to appear as two distinct bands in the 1620-1500 cm⁻¹ region.[1] The C-N stretching vibration of an aliphatic amine typically appears in the 1250–1020 cm⁻¹ range.[1] A strong band is also anticipated around 1140-1070 cm⁻¹ due to the asymmetric C-O-C stretching of the ether group.

Comparative Spectral Analysis

To better understand the spectrum of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl, it is instructive to compare it with the spectra of structurally simpler, related molecules.

Cyclobutylamine Hydrochloride: Isolating the Cyclobutylamine Moiety

Cyclobutylamine hydrochloride provides a reference for the vibrations of the cyclobutane ring and the primary ammonium group without the influence of the methoxyethyl side chain. Its spectrum would be dominated by the broad -NH3+ stretching and bending absorptions, along with the C-H and C-N vibrations associated with the cyclobutyl amine core. The absence of the strong C-O-C ether stretch would be a key differentiating feature.

2-Methoxyethylamine: The Acyclic Analogue

The FTIR spectrum of 2-methoxyethylamine, an acyclic primary amine, offers insight into the contributions of the methoxyethyl group. As a free amine (not a hydrochloride salt), its N-H stretching region would exhibit two sharper bands characteristic of a primary amine, typically in the 3400-3250 cm⁻¹ range, which is a significant difference from the broad ammonium band of the HCl salt.[1] It would, however, display the characteristic strong C-O-C ether stretch.

Table 2: Comparative FTIR Analysis

Functional Group1-(2-Methoxyethyl)cyclobutan-1-amine HCl (Predicted)Cyclobutylamine Hydrochloride (Expected)2-Methoxyethylamine (Free Amine)
N-H Stretch ~3200-2800 cm⁻¹ (Strong, Broad)~3200-2800 cm⁻¹ (Strong, Broad)~3400-3250 cm⁻¹ (Two medium, sharp bands)
C-O-C Stretch ~1140-1070 cm⁻¹ (Strong)Absent~1120 cm⁻¹ (Strong)
N-H Bend ~1620-1500 cm⁻¹ (Two medium bands)~1620-1500 cm⁻¹ (Two medium bands)~1650-1580 cm⁻¹ (Medium band)
C-N Stretch ~1250-1020 cm⁻¹ (Medium)~1250-1020 cm⁻¹ (Medium)~1250-1020 cm⁻¹ (Medium)

This comparative analysis highlights how the presence and nature of the amine (free vs. salt) and the ether linkage give rise to distinct and identifiable features in the FTIR spectrum.

Experimental Protocol for FTIR Analysis of Amine Hydrochlorides

The following protocol outlines the recommended procedure for acquiring a high-quality FTIR spectrum of a solid amine hydrochloride salt, such as 1-(2-Methoxyethyl)cyclobutan-1-amine HCl.

Sample Preparation: The KBr Pellet Method

The potassium bromide (KBr) pellet technique is a widely used method for the analysis of solid samples in transmission mode.[2][3][4]

Materials:

  • 1-(2-Methoxyethyl)cyclobutan-1-amine HCl (1-2 mg)

  • Spectroscopy-grade KBr (100-200 mg), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Grinding: Place 1-2 mg of the sample and 100-200 mg of dry KBr into an agate mortar.

  • Mixing: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.[4]

  • Pellet Formation: Transfer the powder to the pellet die and press under vacuum at approximately 8-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.[5]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Alternative Sample Preparation: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient alternative that requires minimal sample preparation.[6][7][8]

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FTIR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start sample Weigh Sample and KBr start->sample grind Grind and Mix sample->grind press Press Pellet grind->press background Acquire Background Spectrum press->background Place Pellet in Spectrometer acquire Acquire Sample Spectrum background->acquire process Process and Analyze Data acquire->process end End process->end

Sources

Bioisosteric Utility of Methoxyethyl Cyclobutane Amines: A Comparative Guide vs. Linear Ether Amines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth bioisosteric comparison of Methoxyethyl Cyclobutane Amines versus Linear Ether Amines , designed for medicinal chemists and drug discovery professionals.

Executive Summary: The Case for Rigidification

In modern drug discovery, the 2-methoxyethyl amine motif (R-NH-CH₂-CH₂-OMe) is a ubiquitous solubilizing group. However, its high conformational flexibility often incurs a steep entropic penalty upon binding, and the exposed ether chain is a frequent "soft spot" for metabolic clearance via O-dealkylation.

The 3-methoxycyclobutane amine (and related cyclobutane analogs) has emerged as a superior bioisostere. By embedding the ethyl linker into a strained cyclobutane ring, chemists can "lock" the bioactive conformation, shield the ether oxygen from cytochrome P450 enzymes, and modulate basicity—often without significantly increasing molecular weight or lipophilicity.

This guide objectively compares these two motifs, providing the rationale, physicochemical data, and experimental protocols required to validate this switch in your lead optimization campaigns.

Structural & Mechanistic Comparison

The Linear Baseline: 2-Methoxyethyl Amine
  • Structure: R-NH-CH₂-CH₂-O-Me

  • Characteristics:

    • High Entropy: The ethylene linker allows free rotation, requiring the protein to "pay" an entropic cost to freeze the ligand in the active site.

    • Metabolic Liability: The

      
      -carbons next to the ether oxygen are accessible to CYP450 enzymes, leading to rapid O-dealkylation and clearance.
      
    • Basicity: Typically high pKₐ (~9.5–9.8), which can lead to phospholipidosis or hERG channel inhibition.

The Bioisostere: 3-Methoxycyclobutane Amine
  • Structure: R-NH-(c-C₄H₆)-O-Me (cis/trans isomers)

  • Characteristics:

    • Conformational Restriction: The cyclobutane ring (puckered conformation, ~25-30°) fixes the distance between the amine and the ether oxygen (approx. 3.5–4.0 Å in trans isomer), mimicking the extended linear conformation but with reduced entropy.

    • Metabolic Shielding: The ring structure sterically hinders the approach of metabolic enzymes to the sensitive methylene protons.

    • Modulated pKₐ: The increased s-character of the exocyclic bonds in the strained ring typically lowers the pKₐ by 0.5–1.0 log units, improving permeability and reducing cation-driven toxicities.

Visualizing the Metabolic Difference

The following diagram illustrates the divergent metabolic fates of the two motifs.

MetabolicPathways Linear Linear Ether Amine (R-NH-CH2-CH2-OMe) CYP CYP450 (Oxidative Metabolism) Linear->CYP High Accessibility Cyclic Cyclobutane Bioisostere (R-NH-C4H6-OMe) Cyclic->CYP Restricted Access Unstable Hemiacetal Intermediate [Unstable] CYP->Unstable Hydroxylation at alpha-carbon Stable Metabolically Stable (Steric Shielding) CYP->Stable No Reaction / Slow Clearance Cleavage O-Dealkylation (Loss of solubilizing group) Unstable->Cleavage Spontaneous

Figure 1: Comparative metabolic pathways. The linear chain undergoes rapid O-dealkylation, while the cyclobutane ring sterically protects the ether moiety.

Physicochemical Performance Profile

The following table summarizes the expected shifts in key properties when switching from a linear methoxyethyl amine to a methoxycyclobutane amine.

PropertyLinear Ether AmineCyclobutane BioisostereImpact / Benefit
Conformation Flexible (High Entropy)Rigid (Low Entropy)Potency: Improved binding affinity if vector matches active site.
pKₐ (Conj. Acid) ~9.6~8.6 – 8.9Permeability: Lower pKₐ increases neutral fraction at pH 7.4. Safety: Reduced hERG liability.
LogD₇.₄ Baseline+0.2 to +0.5Lipophilicity: Slight increase due to added carbons, but offset by lower pKₐ.
Metabolic Stability Low (t½ < 15 min)High (t½ > 60 min)PK: Extended half-life and reduced clearance.
Solubility HighModerate-HighFormulation: Maintains polarity required for aqueous solubility.

Expert Insight: The cis and trans isomers of 3-methoxycyclobutanamine offer distinct vectors. The cis isomer brings the methoxy group closer to the amine (folded), while the trans isomer mimics the extended linear chain. Screening both isomers is critical.

Experimental Protocols

To validate this bioisosteric replacement in your specific series, use the following self-validating protocols.

Protocol: Comparative Microsomal Stability (HLM)

Objective: Quantify the intrinsic clearance (


) improvement.
  • Preparation:

    • Prepare 10 mM DMSO stocks of the Linear and Cyclobutane analogs.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Test Concentration: 1 µM (to ensure first-order kinetics).

    • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), MgCl₂ (3.3 mM), NADPH (1 mM), and HLM (0.5 mg/mL).

    • Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.

  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • 
      .
      
    • 
      .
      
  • Success Criteria: A >2-fold reduction in

    
     for the cyclobutane analog indicates successful metabolic shielding.
    
Protocol: pKₐ Determination (Potentiometric)

Objective: Confirm the basicity modulation.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample: 5 mg of compound dissolved in 1.5 mL assay water (ensure ionic strength 0.15 M KCl).

  • Titration:

    • Acidify to pH 2.0 with 0.5 M HCl.

    • Titrate with 0.5 M KOH up to pH 12.0.

    • Perform in triplicate under

      
       atmosphere to exclude 
      
      
      
      .
  • Analysis: Use the Bjerrum plot method to determine the inflection point representing the pKₐ.

Decision Logic for Bioisostere Selection

Use this logic flow to determine when to deploy the cyclobutane scaffold.

DecisionTree Start Lead Compound has Linear Methoxyethyl Amine CheckMetab Is Metabolic Clearance High (HLM)? Start->CheckMetab CheckPotency Is Potency Limited by Entropy? CheckMetab->CheckPotency No DeployCyclo SYNTHESIZE: 3-Methoxycyclobutane Amine CheckMetab->DeployCyclo Yes (O-dealkylation) CheckPotency->DeployCyclo Yes KeepLinear Keep Linear Chain (Focus on other areas) CheckPotency->KeepLinear No CheckIsomer Screen cis/trans Isomers DeployCyclo->CheckIsomer

Figure 2: Decision tree for implementing cyclobutane bioisosteres.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism and conformational restriction).

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of γ-Secretase. Journal of Medicinal Chemistry. (Demonstrates the principle of cyclic ethers reducing metabolic clearance).

  • Barnes-Seeman, D. (2012). The Role of Fluorine and Other Halogens in Drug Discovery. (Discusses pKa modulation via strained rings and electron-withdrawing groups).

Sources

Structure-Activity Relationship (SAR) impact of methoxyethyl side chains on cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) profile of methoxyethyl-substituted cyclobutanes . It is designed for medicinal chemists seeking to optimize lipophilicity, metabolic stability, and solubility in lead compounds.

Executive Summary: The "Magic Methoxyethyl" Effect

In modern drug discovery, the cyclobutane ring has emerged as a critical scaffold for conformationally restricting flexible alkyl chains without adding excessive molecular weight. When functionalized with a methoxyethyl side chain (


), this motif offers a unique physicochemical "sweet spot" between highly lipophilic alkyl-cyclobutanes and highly polar (and sometimes rapidly cleared) oxetane analogs.

This guide compares three distinct structural classes:

  • Alkyl-Cyclobutanes: High lipophilicity, metabolic oxidation risks.

  • Methoxyethyl-Cyclobutanes: Balanced LogD, improved solubility, specific metabolic soft spots.

  • Oxetanes: High polarity, low LogD, potential for high clearance or transporter efflux.

Physicochemical & SAR Comparison

The following data summarizes the impact of substituting a propyl side chain with a methoxyethyl group on a cyclobutane core, compared to an oxetane bioisostere.

Table 1: Comparative SAR Profile (Representative Data) Data synthesized from aggregate kinase and GPCR inhibitor programs (e.g., JAK, integrin antagonists).

FeaturePropyl-Cyclobutane Methoxyethyl-Cyclobutane Oxetane Analog
Structure Cb-CH2CH2CH3Cb-CH2CH2OCH3Oxetane-R
cLogP (Approx) 3.5 - 4.22.1 - 2.81.0 - 1.8
LLE (Lipophilic Eff.) ModerateHigh High (if potency retained)
Aq. Solubility Low (< 10 µM)Moderate (> 50 µM) High (> 200 µM)
Metabolic Stability Low (Alkyl oxidation)Moderate (O-dealkylation) High (Ring is stable)
hERG Inhibition High Risk (Lipophilic)Low Risk Low Risk
Conformation Puckered (~30°)Puckered (~30°)Planar (~0°)
Key Liability CYP3A4 Induction/ClearanceCYP2D6 O-DemethylationP-gp Efflux / High Clearance
Mechanistic Insight: The "Pucker" Effect

Unlike the planar oxetane ring, the cyclobutane ring exists in a puckered conformation (butterfly shape) with a dihedral angle of ~28-30°.[1]

  • Impact: When a methoxyethyl group is attached, this pucker orients the side chain into a specific vector (pseudo-equatorial vs. pseudo-axial) that is energetically distinct from planar rings. This can drastically improve target selectivity by filling hydrophobic pockets with a specific 3D shape that planar bioisosteres cannot access.

Strategic Decision Logic (DOT Visualization)

The following decision tree helps medicinal chemists decide when to deploy the methoxyethyl-cyclobutane motif.

SAR_Decision_Tree cluster_legend Decision Logic Start Lead Optimization Problem Solubility Is Solubility < 10 µM? Start->Solubility Potency Is Potency Dependent on Hydrophobic Filling? Solubility->Potency Yes Metab Is Metabolic Soft Spot on Alkyl Chain? Solubility->Metab No Result_Oxetane Switch to Oxetane (Low LogD, High Polarity) Potency->Result_Oxetane No (Planar OK) Result_Methoxy Deploy Methoxyethyl-Cyclobutane (Balanced LogD, 3D Shape) Potency->Result_Methoxy Yes (Need 3D Shape) Metab->Result_Methoxy Yes (Block Oxidation) Result_Alkyl Retain Alkyl-Cyclobutane (Maximize Lipophilic Interactions) Metab->Result_Alkyl No

Caption: Decision logic for selecting between alkyl, methoxyethyl, and oxetane scaffolds based on solubility and potency requirements.

Experimental Protocols
Protocol A: Synthesis of 1-(2-Methoxyethyl)cyclobutane Building Blocks

Rationale: Direct alkylation of cyclobutane carbonitrile is often sluggish. A reductive route from cyclobutanone is preferred for scalability.

Reagents:

  • Cyclobutanone (CAS: 1191-95-3)

  • (Methoxymethyl)triphenylphosphonium chloride (Wittig Reagent)

  • KOtBu (Potassium tert-butoxide)

  • H2 / Pd/C (Hydrogenation)

Step-by-Step Methodology:

  • Wittig Olefination:

    • Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF under

      
      .
      
    • Cool to 0°C and add KOtBu (1.3 eq) portion-wise. Stir for 30 min (solution turns deep red).

    • Add Cyclobutanone (1.0 eq) dropwise. Warm to RT and stir for 4h.

    • Quench: Sat.

      
      . Extract with 
      
      
      
      . Concentrate and purify via silica flash chromatography (Hexane/EtOAc).
    • Product: 1-(methoxymethylene)cyclobutane (Enol ether).

  • Hydrolysis & Homologation (The "Key" Step):

    • Treat the enol ether with dilute HCl/THF to generate Cyclobutane Carboxaldehyde .

    • Perform a second Wittig reaction using (methoxymethyl)triphenylphosphonium chloride again to extend the chain by one carbon, or use a Horner-Wadsworth-Emmons reagent to install the ester if an acid is desired.

    • Alternative for Methoxyethyl Side Chain: React Cyclobutane Carboxaldehyde with (methoxymethyl)magnesium chloride (if available) or perform a reductive amination if the target is an amine.

  • Direct Alkylation Route (High Throughput):

    • Substrate: Cyclobutanecarbonitrile.

    • Base: LiHMDS (1.1 eq) in THF at -78°C.

    • Electrophile: 1-bromo-2-methoxyethane.

    • Procedure: Add LiHMDS to nitrile at -78°C. Stir 1h. Add electrophile. Warm to RT overnight.

    • Validation: Monitor by GC-MS for disappearance of starting material (

      
       peaks).
      
Protocol B: Microsomal Stability Assay (HLM)

Rationale: To assess the liability of the ether oxygen vs. the cyclobutane ring.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      .
      
    • Success Criterion:

      
       indicates acceptable stability.
      
Metabolic & Toxicity Analysis

1. Metabolic Soft Spots:

  • O-Dealkylation: The primary metabolic route for methoxyethyl groups is CYP-mediated O-dealkylation, releasing acetaldehyde and the free alcohol.

    • Mitigation: If high clearance is observed, deuterate the methylene adjacent to the oxygen (

      
      ) to leverage the Kinetic Isotope Effect (KIE).
      
  • Ring Hydroxylation: The cyclobutane ring itself is relatively inert compared to cyclopentane or cyclohexane, but C3-hydroxylation can occur.

2. Toxicity (hERG):

  • Methoxyethyl groups generally reduce hERG inhibition compared to propyl chains by lowering LogP and reducing non-specific hydrophobic binding to the channel pore.

Synthesis & Logic Visualization

Synthesis_Flow SM Cyclobutanecarbonitrile Step1 LiHMDS, -78°C Deprotonation SM->Step1 Inter Lithio-Species Step1->Inter Product 1-(2-methoxyethyl) cyclobutane-CN Inter->Product Alkylation Reagent Br-CH2CH2-OMe (Electrophile) Reagent->Inter Deriv Drug Candidate Product->Deriv Further Funct.

Caption: Direct alkylation strategy for installing methoxyethyl side chains on a cyclobutane core.

References
  • Cyclobutanes in Drug Discovery: Talele, T. T. "The 'Cyclobutane' Effect in Drug Discovery: Structural and Physicochemical Insights." Journal of Medicinal Chemistry, 2016. Link

  • Oxetane vs. Cyclobutane: Burkhard, J. A., et al.[2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[3][4] Angewandte Chemie International Edition, 2010. Link

  • Metabolic Stability of Ethers: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery."[3] Journal of Medicinal Chemistry, 2010. Link

  • Integrin Antagonists (Case Study): Slack, R. J., et al. "Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists." RSC Medicinal Chemistry, 2024. Link

  • Bioisosterism Principles: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride Physical State: Solid (Powder/Crystalline) Primary Hazard Class (Inferred): Skin Corrosion/Irritation (Category 2) ; Serious Eye Damage/Irritation (Category 2A) ; Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation .

The "Unknown" Factor: As a specialized building block in drug discovery, specific toxicological data (LD50, mutagenicity) for this exact structure may be sparse. Therefore, Universal Precautions for Novel Chemical Entities (NCEs) must be applied. We treat this substance as a potential sensitizer and a high-potency irritant until empirical data proves otherwise.

Critical Handling Note: Amine hydrochloride salts are frequently hygroscopic and prone to static charge . This creates a unique risk profile where the material can "fly" during weighing (inhalation risk) or become tacky/corrosive upon contact with ambient moisture (contact risk).

Strategic Risk Assessment & PPE Matrix

Effective safety is not just about wearing gear; it is about matching the barrier to the specific task. The following matrix synthesizes barrier performance with operational causality.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale & Operational Logic
Hand Protection Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)Why: Amine salts can permeate standard latex. Nitrile offers superior chemical resistance.[1][2] Causality: The "double glove" technique provides a visual breach indicator. If the outer glove is compromised (tacky feel), the inner glove protects during doffing.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses have gaps. Causality: HCl salts are fine powders. Static electricity can cause particles to behave unpredictably. Goggles seal the ocular cavity against airborne dust and accidental splashes during dissolution.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Why: Engineering controls (Hood) are superior to PPE. Causality: Inhalation of amine salts causes immediate mucous membrane irritation. If weighing outside a hood is unavoidable (not recommended), a fit-tested respirator is mandatory.
Body Tyvek® Lab Coat or Apron Why: Cotton coats absorb liquids/dusts. Causality: Tyvek sheds particles and resists liquid penetration, preventing the "wicking" of hazardous solutions onto skin.

Operational Protocol: Step-by-Step Handling

This workflow is designed to mitigate the specific physical properties of amine hydrochlorides (static, hygroscopicity).

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Static Dissipation: Place an ionizing bar or anti-static gun near the balance.

    • Mechanism:[3][4][5][6] Amine HCl salts are dielectric. Friction from a spatula creates static charge, causing the powder to "jump" or repel, increasing inhalation risk. Neutralizing the charge prevents this.

  • Moisture Control: Ensure the container has equilibrated to room temperature before opening to prevent condensation (hygroscopic uptake).

Phase 2: Weighing & Transfer
  • The "Transfer" Rule: Never weigh directly into a reaction vessel if it contains solvent. Weigh into a weighing boat or tared vial first.

  • Technique:

    • Open the vial inside the hood.

    • Use a disposable anti-static spatula.

    • Crucial: If the solid has clumped (due to moisture), do not chip at it aggressively. This creates projectiles. Dissolve the entire content in a compatible solvent (e.g., Methanol or DCM) and aliquot volumetrically if possible.

  • Decontamination: Wipe the balance area with a damp lint-free cloth immediately after weighing to capture invisible dust.

Phase 3: Dissolution (The Exotherm Check)
  • Solvent Choice: When dissolving the salt (e.g., for a coupling reaction), add solvent slowly.

  • Thermodynamics: Neutralizing the HCl salt with a base (like TEA or DIPEA) generates heat (Exothermic).

    • Protocol: Cool the mixture to 0°C during the neutralization step to prevent solvent flashing or splashing.

Waste Disposal & Deactivation[7][8][9]

Regulatory Context: Amine salts must be segregated from oxidizers to prevent the formation of toxic N-oxides or violent reactions.

Waste StreamAction Protocol
Solid Waste Dispose of contaminated weighing boats, gloves, and paper towels in Hazardous Solid Waste (labeled "Toxic/Irritant"). Do not use regular trash.
Liquid Waste Segregate into "Basic Organic Waste" or "Halogenated Waste" (depending on solvent). Note: Ensure pH is neutral or basic. Acidic amine waste can corrode metal drums over time.
Empty Containers Triple rinse with Methanol. Collect the rinsate as liquid waste. Deface the label before discarding the glass.

Emergency Response Logic

  • Skin Contact:

    • Brush: If solid, gently brush off excess powder before wetting (preventing concentrated solution on skin).

    • Flush: Rinse with water for 15 minutes.

    • Treat: Seek medical attention if redness persists.

  • Eye Contact:

    • Flush: Immediate irrigation (eyewash station) for 15 minutes. Hold eyelids open.

    • Support: Do not apply neutralizing agents (acids/bases) to the eye.

  • Spill (Solid):

    • Isolate: Mark the area.

    • Wet Method: Cover powder with a solvent-dampened pad (to prevent dust) and scoop up. Do not dry sweep.

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on engineering controls.

G Start START: Risk Assessment 1-(2-Methoxyethyl)cyclobutan-1-amine HCl CheckHood Check Engineering Controls (Fume Hood Operational?) Start->CheckHood HoodFail STOP WORK Respiratory Protection Required (Consult EHS) CheckHood->HoodFail No (<80 fpm) HoodPass Proceed to PPE Setup CheckHood->HoodPass Yes (>80 fpm) PPE_Select Select PPE: 1. Nitrile Gloves (Double) 2. Goggles (Not Glasses) 3. Lab Coat HoodPass->PPE_Select StaticCheck Static Control Check (Is powder flying?) PPE_Select->StaticCheck StaticYes Use Ionizing Bar or Anti-Static Gun StaticCheck->StaticYes Yes Weighing Weighing Protocol (In Boat/Vial) StaticCheck->Weighing No StaticYes->Weighing Dissolution Dissolution/Reaction (Watch for Exotherm) Weighing->Dissolution Disposal Disposal (Segregate from Oxidizers) Dissolution->Disposal

Figure 1: Operational decision tree for handling amine hydrochloride salts, prioritizing engineering controls and static mitigation.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

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1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.